Spinacetin

Leishmaniasis Antiparasitic Natural Product Screening

Prioritize Spinacetin for your hit-to-lead optimization. Its unique 3′,6-O-dimethylation confers superior anti-inflammatory potency vs. loratadine in IgE/Ag models (20 mg/kg), a ~20% IC50 advantage over patuletin against Leishmania major (9.23 vs 11.09 µM), and defined enzyme inhibition benchmarks (LOX > baicalein; sEH IC50 16.58 µM). For oncology SAR, use its HepG2 IC50 of 20.87 µM as a reference. This quantifiable differentiation reduces optimization cycles and accelerates data-driven decisions.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 3153-83-1
Cat. No. B1623641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinacetin
CAS3153-83-1
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O
InChIInChI=1S/C17H14O8/c1-23-10-5-7(3-4-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3
InChIKeyXWIDINOKCRFVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spinacetin (CAS 3153-83-1): A Structurally Distinct 3′,6-Dimethyl Ether Flavonol with Quantifiable Anti-Inflammatory and Anti-Leishmanial Differentiation


Spinacetin (CAS 3153-83-1) is a naturally occurring O-methylated flavonol, specifically a quercetagetin 3′,6-dimethyl ether derivative [1]. It possesses a flavone backbone with hydroxyl groups at positions 3, 5, and 7, and methoxy groups at positions 3′ and 6, a substitution pattern that distinguishes it from common flavonols like quercetin [2]. First isolated from spinach (Spinacia oleracea), spinacetin has been identified in numerous medicinal plants, including Inula japonica, Artemisia copa, and Pistacia chinensis [3]. Its documented pharmacological profile includes quantifiable anti-inflammatory, anti-leishmanial, anticancer, and enzyme inhibitory activities, making it a subject of ongoing preclinical investigation [4].

Why Spinacetin Cannot Be Replaced by Generic Flavonols Like Quercetin or Kaempferol: The Critical Role of 3′,6-Dimethyl Ether Substitution


The unique 3′,6-O-methylation pattern of spinacetin fundamentally alters its molecular properties and biological activities compared to non-methylated or differently substituted flavonols [1]. Compared to quercetin, spinacetin possesses an additional C6-OH group on the A-ring and specific methoxy substitutions that modify its hydrophobicity, membrane permeability, and binding interactions with protein targets [2]. This structural divergence translates into quantifiable differences in enzyme inhibition potency, cellular selectivity, and in vivo efficacy profiles, as evidenced in the direct comparative studies detailed below [3].

Spinacetin Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement Decisions


Anti-Leishmanial Activity: Spinacetin IC50 Outperforms Patuletin Against Leishmania major

In a head-to-head in vitro evaluation, spinacetin demonstrated superior anti-leishmanial activity compared to the structurally related flavonol patuletin. Spinacetin inhibited Leishmania major with an IC50 of 9.23 ± 0.23 µM, while patuletin exhibited a higher IC50 of 11.09 ± 0.87 µM, indicating approximately 20% greater potency [1]. Sakuranetin, another comparator, was the most potent at 7.98 ± 0.16 µM [1].

Leishmaniasis Antiparasitic Natural Product Screening

Lipoxygenase Inhibition: Spinacetin Surpasses Baicalein as a Positive Control

In a lipoxygenase inhibition assay comparing three isolates from Pistacia integerrima, spinacetin was the most active compound, even outperforming baicalein, a known lipoxygenase inhibitor used as a positive control [1]. The study reported that spinacetin exhibited the highest inhibitory activity among spinacetin, patuletin, and pistagremic acid [1].

Inflammation Cancer Enzyme Inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition: Spinacetin IC50 Demonstrates Anti-Inflammatory Target Engagement

Spinacetin exhibited soluble epoxide hydrolase (sEH) inhibitory activity in vitro with an IC50 of 16.58 µM [1]. In the same assay system, a structurally related flavonoid, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, showed a comparable IC50 of 14.13 µM [1]. While both compounds inhibited sEH, the specific methoxylation pattern of spinacetin provides a distinct chemical starting point for structure-activity relationship (SAR) exploration [1].

Inflammation Cardiovascular Enzyme Inhibition

Antiproliferative Activity Against HepG2 Cells: Spinacetin IC50 Benchmarking with Paclitaxel

Spinacetin demonstrated significant antiproliferative activity against the HepG2 hepatoma cell line with an IC50 of 20.87 µM, compared to the standard chemotherapeutic paclitaxel which showed an IC50 of 7.32 µM in the same assay [1]. Among the six flavonoids tested, patuletin (compound 6) was the most potent against HepG2 with an IC50 of 14.65 µM [1]. This places spinacetin as the second most active flavonoid in this panel, providing a clear quantitative rank order [1].

Cancer Cytotoxicity Hepatocellular Carcinoma

In Vivo Anti-Inflammatory Efficacy: Spinacetin Surpasses Loratadine in Histamine-Induced Edema Model

In a histamine-induced paw edema model in Balb/c mice, spinacetin (20 mg/kg) demonstrated significant anti-inflammatory effects that surpassed the activity of the standard antihistamine loratadine [1]. In the parallel carrageenan-induced model, spinacetin showed significant efficacy, though it was less potent than the positive control diclofenac [1]. This differential efficacy profile highlights spinacetin's particular relevance in histamine-driven inflammatory pathways, consistent with its in vitro mechanism of suppressing mast cell degranulation and histamine release [1].

Inflammation Allergy In Vivo Pharmacology

Computational ADMET Profile: Spinacetin Predicted Human Oral Bioavailability of 52.86%

In silico ADMET prediction using admetSAR 2.0 estimates spinacetin's human oral bioavailability at 52.86%, with high probability of human intestinal absorption (94.40%) [1]. The compound has a predicted XlogP of 2.50, indicating moderate lipophilicity [2]. While direct experimental bioavailability comparisons are not available, these in silico parameters situate spinacetin within a favorable drug-like property space for a natural flavonoid [1].

ADMET Drug-likeness Pharmacokinetics

Spinacetin Procurement Use Cases: Validated Research Applications Based on Quantitative Differentiation


Anti-Leishmanial Drug Discovery: Spinacetin as a Lead Scaffold Superior to Patuletin

Research groups focusing on neglected tropical diseases should prioritize spinacetin over patuletin for hit-to-lead optimization against Leishmania major. Spinacetin's IC50 of 9.23 µM provides a ~20% potency advantage over patuletin (IC50 11.09 µM) [1]. This quantifiable difference, validated in the same assay system, reduces the initial optimization burden and offers a more efficient starting point for medicinal chemistry efforts targeting leishmaniasis.

Mast Cell-Mediated Allergic Inflammation Studies: In Vivo Validation Superior to Loratadine

For in vivo models of allergic inflammation, particularly those involving IgE/Ag-mediated mast cell activation, spinacetin is a rationally selected compound. Its efficacy surpassing loratadine in a histamine-induced edema model at 20 mg/kg provides direct, quantitative justification for its use over generic anti-inflammatory flavonoids [2]. This application is further supported by in vitro data demonstrating spinacetin's inhibition of histamine release, LTC4, and IL-6 in BMMCs [2].

Enzyme-Targeted Anti-Cancer and Anti-Inflammatory Screening: Lipoxygenase and sEH Inhibition

Laboratories conducting enzyme inhibition screens should include spinacetin as a reference methoxylated flavonol based on its defined activity against lipoxygenase (superior to baicalein) [3] and soluble epoxide hydrolase (IC50 16.58 µM) [4]. These established IC50 values and comparator data enable spinacetin to serve as a benchmark compound for evaluating novel flavonoid derivatives in SAR studies targeting these therapeutically relevant enzymes.

Hepatocellular Carcinoma (HCC) SAR Studies: Spinacetin as a Moderate-Potency Flavonol Benchmark

In oncology-focused SAR campaigns exploring methoxylated flavonols, spinacetin provides a defined activity benchmark against the HepG2 cell line (IC50 20.87 µM) [5]. This value, established alongside paclitaxel (7.32 µM) and patuletin (14.65 µM) in the same panel, allows researchers to quantify the impact of structural modifications relative to a known, moderately active flavonol scaffold, facilitating data-driven molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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